2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide 2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 2034323-60-7
VCID: VC5969202
InChI: InChI=1S/C18H17ClFN3OS/c1-11-17(16-4-3-9-25-16)12(2)23(22-11)8-7-21-18(24)14-6-5-13(20)10-15(14)19/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)
SMILES: CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3
Molecular Formula: C18H17ClFN3OS
Molecular Weight: 377.86

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

CAS No.: 2034323-60-7

Cat. No.: VC5969202

Molecular Formula: C18H17ClFN3OS

Molecular Weight: 377.86

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide - 2034323-60-7

Specification

CAS No. 2034323-60-7
Molecular Formula C18H17ClFN3OS
Molecular Weight 377.86
IUPAC Name 2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide
Standard InChI InChI=1S/C18H17ClFN3OS/c1-11-17(16-4-3-9-25-16)12(2)23(22-11)8-7-21-18(24)14-6-5-13(20)10-15(14)19/h3-6,9-10H,7-8H2,1-2H3,(H,21,24)
Standard InChI Key MXIWGGAUUPDAOO-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide, reflects its multicomponent architecture. Key structural elements include:

  • Benzamide backbone: Substituted with chlorine at position 2 and fluorine at position 4, enhancing electrophilicity and binding potential.

  • Pyrazole-thiophene hybrid: A 3,5-dimethylpyrazole ring fused to a thiophene group at position 4, contributing to planar rigidity and π-π stacking interactions .

  • Ethyl linker: Connects the benzamide and pyrazole-thiophene units, optimizing spatial orientation for target engagement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₇ClFN₃OS
Molecular Weight377.86 g/mol
CAS Registry2034323-60-7
InChI KeyMXIWGGAUUPDAOO-UHFFFAOYSA-N
SMILESCC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3

The presence of chlorine and fluorine atoms introduces electronegative centers, potentially improving metabolic stability and membrane permeability compared to non-halogenated analogs .

Synthesis and Characterization

Synthetic Pathways

Patent IL238044A outlines methodologies for analogous pyrazole-benzonitrile intermediates, providing a template for this compound’s synthesis . A plausible route involves:

  • Pyrazole-thiophene assembly: Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form the pyrazole core, followed by alkylation to introduce the ethylamine linker .

  • Benzamide coupling: Reaction of 2-chloro-4-fluorobenzoic acid with the pyrazole-ethylamine intermediate via carbodiimide-mediated amidation.

Critical intermediates include 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole and 2-chloro-4-fluorobenzoyl chloride, both characterized by NMR and mass spectrometry .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm substituent positions through characteristic shifts:

    • Thiophene protons: δ 7.2–7.4 ppm (multiplet).

    • Pyrazole methyl groups: δ 2.1–2.3 ppm (singlets).

    • Benzamide aromatic protons: δ 7.5–8.1 ppm (doublets).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanistic Insights

Though direct bioactivity data for this compound are unavailable, structurally related benzamide-pyrazole hybrids exhibit diverse pharmacological effects:

Antimicrobial Activity

Thiophene-containing compounds show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. Fluorine substitution improves pharmacokinetic profiles by reducing cytochrome P450-mediated metabolism.

Central Nervous System (CNS) Targets

The ethyl linker and aromatic systems suggest possible blood-brain barrier penetration. Analogous compounds modulate serotonin receptors (e.g., 5-HT₃ antagonism), implicating potential applications in nausea or anxiety disorders .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Compounds

CompoundTargetIC₅₀/EC₅₀Reference
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileEGFR12 nM
N-(Pyrazolylethyl)benzamide5-HT₃ Receptor45 nM
Thiophene-pyrazole hybridsS. aureus2 µg/mL

This compound’s dual halogenation may confer superior target selectivity compared to mono-halogenated analogs, though in vitro validation is required.

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR panels to elucidate primary mechanisms.

  • ADMET Profiling: Assessment of solubility, plasma protein binding, and hepatotoxicity using in silico models (e.g., SwissADME).

  • In Vivo Efficacy: Xenograft models for oncology applications or murine infection models for antimicrobial testing.

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